
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the central nervous system, leading to symptoms similar to those of Parkinson's disease. In
Wirkmechanismus
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium is selectively taken up by dopaminergic neurons in the central nervous system, where it is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also leads to the activation of microglia and astrocytes, which contribute to the inflammatory response and further neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its reproducibility. However, 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also has several limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease.
Zukünftige Richtungen
In 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium research include the development of new compounds that can selectively target dopaminergic neurons without causing toxicity, the identification of new targets for the treatment of Parkinson's disease, and the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease.
Synthesemethoden
The synthesis of 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium involves the reaction of 2-methyl-5-(methylsulfanyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. It is commonly used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the central nervous system. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has also been used to study the effects of various drugs on the nervous system, including the effects of drugs that are used to treat Parkinson's disease.
Eigenschaften
Molekularformel |
C9H12NO2S+ |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 1-methyl-5-methylsulfanylpyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(13-3)4-5-8(10)9(11)12-2/h4-6H,1-3H3/q+1 |
InChI-Schlüssel |
LRSZGZUKNXIPAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
Kanonische SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



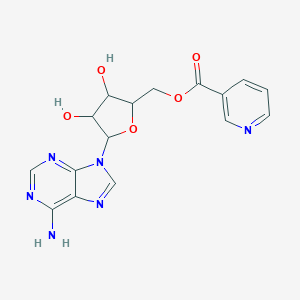
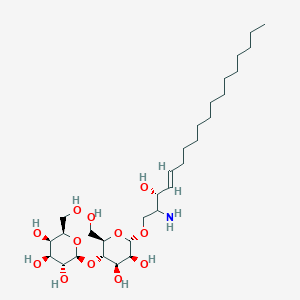
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
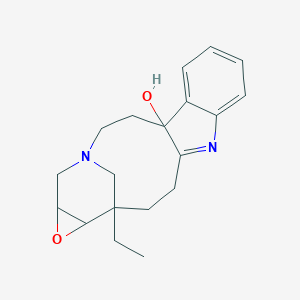

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)

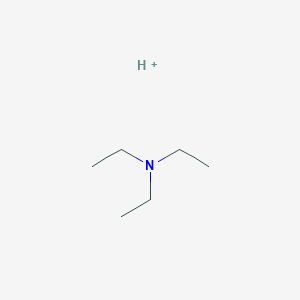
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
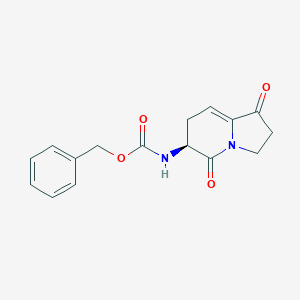
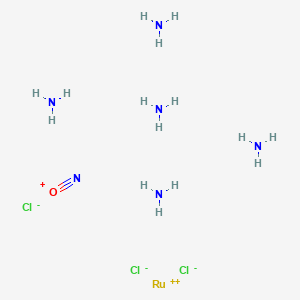

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)